molecular formula C7H5ClF3NO2 B1452787 Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate CAS No. 77429-04-0

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

Cat. No. B1452787
CAS RN: 77429-04-0
M. Wt: 227.57 g/mol
InChI Key: QPMJENKZJUFOON-PLNGDYQASA-N
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Description

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate (ECT) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet odor and has a boiling point of 68.6°C. It is soluble in water and ethanol and is insoluble in ether and hydrocarbons. ECT is a derivative of the ethyl ester of 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoic acid and is used in a range of laboratory experiments.

Scientific research applications

Synthesis of Quinoline Derivatives

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, synthesized using ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives, have been utilized in the intramolecular cyclization process. This leads to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, contributing significantly to the field of heterocyclic compound synthesis (Darehkordi et al., 2018).

Cycloaddition Reactions

Ethyl (E)-4,4,4-trifluorobut-2-enoate undergoes regio- and stereospecific cycloaddition with metallo-azomethine ylides. This methodology, used for synthesizing trifluoromethylpyrrolidines, showcases the compound's utility in creating complex structures (Bonnet-Delpon et al., 2010).

Crystal Packing Studies

Investigations into crystal packing of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the occurrence of rare N⋯π and O⋯π interactions. These studies contribute to understanding the non-covalent interactions in crystal engineering (Zhang et al., 2011).

Synthesis of Complex Organic Compounds

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, synthesized from the reaction of the lithium salt of ethyl cyanoacetate with certain fluorides, has been studied for its structural properties. This has implications in organic synthesis and molecular structure elucidation (Johnson et al., 2006).

Michael Addition Reactions

The compound has been used in the synthesis of various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates via Michael addition, demonstrating its role in creating multifunctional molecules (Gaudemar-Bardone et al., 1990).

Chemoselective Synthesis

Ethyl 4,4,4-trifluoroacetoacetate (ethyl 4,4,4-trifluoro-3-oxobutanoate) has been studied for its chemoselectivity in reactions with anilines. This research contributes to selective synthesis strategies in organic chemistry (Berbasov et al., 2003).

Novel Synthesis Processes

properties

IUPAC Name

ethyl (Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJENKZJUFOON-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677510
Record name Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

CAS RN

77429-04-0
Record name Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YC Wu, YJ Chen, HJ Li, XM Zou, FZ Hu… - Journal of fluorine …, 2006 - Elsevier
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate (1) was efficiently synthesized via the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by …
Number of citations: 33 www.sciencedirect.com
YC Wu, C Wu, XM Zou, FZ Hu… - Chinese …, 2005 - … CHEMICAL SOCIETY C/O DEPT INT …
Number of citations: 8

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